N-(4-Bromophenyl-N-(3-cyanophenyl)amine
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Overview
Description
N-(4-Bromophenyl-N-(3-cyanophenyl)amine is a chemical compound with the molecular formula C13H9BrN2 and a molecular weight of 273.13 g/mol . It is also known by its IUPAC name, 3-(4-bromoanilino)benzonitrile . This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a cyano group attached to another phenyl ring, connected through an amine linkage.
Preparation Methods
The synthesis of N-(4-Bromophenyl-N-(3-cyanophenyl)amine typically involves the reaction of 4-bromoaniline with 3-cyanobenzoyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
N-(4-Bromophenyl-N-(3-cyanophenyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with various aryl or vinyl groups using palladium catalysts and boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Bromophenyl-N-(3-cyanophenyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Bromophenyl-N-(3-cyanophenyl)amine involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play crucial roles in its binding affinity and reactivity with various enzymes and receptors . These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
N-(4-Bromophenyl-N-(3-cyanophenyl)amine can be compared with other similar compounds such as:
N-(4-Chlorophenyl-N-(3-cyanophenyl)amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
N-(4-Methylphenyl-N-(3-cyanophenyl)amine: Contains a methyl group instead of bromine, leading to different chemical properties and applications.
N-(4-Fluorophenyl-N-(3-cyanophenyl)amine:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
3-(4-bromoanilino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBAHWVBIOSXQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654190 |
Source
|
Record name | 3-(4-Bromoanilino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458550-45-3 |
Source
|
Record name | 3-[(4-Bromophenyl)amino]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458550-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromoanilino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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